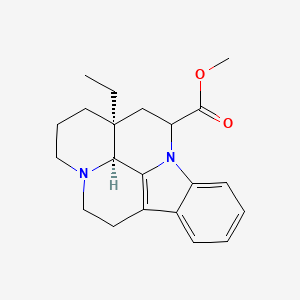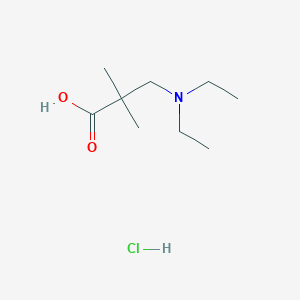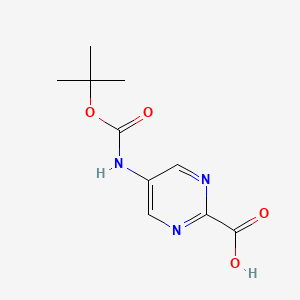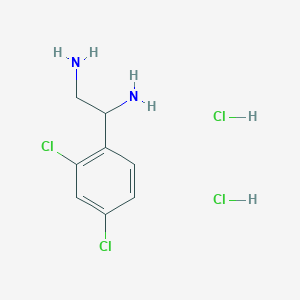![molecular formula C21H18N2O2 B1436195 N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide CAS No. 2203952-44-5](/img/structure/B1436195.png)
N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide
描述
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound is characterized by the presence of an acetamido group attached to a biphenyl structure, which is further connected to a benzamide moiety. The unique structural features of this compound make it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide typically involves multi-step reactions. One common method includes the acylation of 2’-amino-[1,1’-biphenyl]-4-ylamine with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to a coupling reaction with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl or benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .
相似化合物的比较
Similar Compounds
N-(2-aminophenyl)benzamide: Another HDAC inhibitor with a similar structure but different substituents.
4-cinnamamido-1H-pyrazol-5-yl)benzamides: Compounds with antimicrobial and antiproliferative activities.
2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: Known for their antibiofilm activity against Candida albicans.
Uniqueness
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide stands out due to its specific structural features, which confer unique biological activities. Its biphenyl core provides rigidity and planarity, enhancing its binding affinity to target proteins. The presence of both acetamido and benzamide groups allows for versatile chemical modifications, enabling the development of derivatives with improved properties .
属性
IUPAC Name |
N-[4-(2-acetamidophenyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15(24)22-20-10-6-5-9-19(20)16-11-13-18(14-12-16)23-21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUHRSQCJSBLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride](/img/structure/B1436117.png)






![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride](/img/structure/B1436128.png)

![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
